BenchChemオンラインストアへようこそ!

Coptisine

Antimicrobial Helicobacter pylori Urease inhibition

For accurate protoberberine pharmacology, only coptisine's C2/C3 & C9/C10 methylenedioxy configuration delivers the required target profile. It is a 10.3-fold more potent CYP2D6 inhibitor than berberine (IC50 4.4 vs 45.3 µM), 2-4× more potent anti-H. pylori (MIC 25 μg/mL), and uniquely hepatoprotective via miR-122 upregulation where berberine fails. Its asymmetric inhibition of berberine metabolism (IC50 6.5–8.3 μM) makes pure coptisine indispensable for multi-alkaloid pharmacokinetic studies. Substituting analogs introduces confounding variables; procure only verified coptisine.

Molecular Formula C19H14NO4+
Molecular Weight 320.3 g/mol
CAS No. 3486-66-6
Cat. No. B1195855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoptisine
CAS3486-66-6
Synonyms7,8,13,13a-tetradehydro-2,3-9,10-bis(methylenedioxy)berbinium
coptisine
coptisine chloride
Molecular FormulaC19H14NO4+
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6
InChIInChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1
InChIKeyXYHOBCMEDLZUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.283 mg/L at 25 °C (est)

Coptisine (CAS 3486-66-6) Procurement Guide: Protoberberine Alkaloid for Inflammation, Metabolic, and Antimicrobial Research


Coptisine (CAS 3486-66-6) is a quaternary protoberberine isoquinoline alkaloid found in Coptis chinensis and other medicinal plants [1]. It is structurally characterized by a planar aromatic ring system and methylenedioxy substituents at the C2/C3 and C9/C10 positions, which confer distinct physicochemical properties compared to its closest analogs berberine, palmatine, jatrorrhizine, and epiberberine [2]. For research procurement, coptisine's unique substitution pattern translates to differential target engagement and metabolic interactions that cannot be replicated by structurally related alkaloids, making its pure form essential for mechanistic studies and validation assays.

Coptisine vs. Berberine/Palmatine: Why Protoberberine Alkaloids Cannot Be Interchanged in Research Protocols


Protoberberine alkaloids share a common tetracyclic skeleton but differ critically in ring substitution patterns, which directly govern their molecular targets and potency. Berberine (methylenedioxy at C2/C3, methoxyl at C9/C10), coptisine (methylenedioxy at both C2/C3 and C9/C10), palmatine (methoxyl at C2/C3, C9/C10, and C11), and epiberberine (methylenedioxy at C9/C10, methoxyl at C2/C3) exhibit divergent pharmacological profiles that preclude functional interchangeability [1]. For example, the presence or absence of a methylenedioxy group at C9/C10 determines the compound's ability to inhibit CYP2D6 [2], cross the blood-brain barrier [3], and engage specific urease inhibition mechanisms [4]. Substituting coptisine with the more abundant berberine introduces confounding variables in experimental outcomes, including altered metabolic stability, differential protein binding, and distinct toxicity profiles. The following evidence quantifies these differences.

Coptisine (CAS 3486-66-6): Quantitative Differentiation Evidence for Procurement Decision-Making


Coptisine Exhibits Superior Anti-H. pylori Activity vs. Berberine, Palmatine, Epiberberine, and Jatrorrhizine

In a direct head-to-head comparison of five protoberberine alkaloids against Helicobacter pylori, coptisine demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL, which was 2- to 4-fold more potent than berberine, palmatine, epiberberine, and jatrorrhizine [1]. The superior activity is attributed to coptisine's dual mechanism: mixed-type inhibition of H. pylori urease active site and disruption of urease maturation via inhibition of the accessory protein UreG [1].

Antimicrobial Helicobacter pylori Urease inhibition

Coptisine Provides Functional Hepatoprotection in Acute Liver Failure Unlike Berberine

In a direct comparative study of coptisine bisulfate versus berberine bisulfate in CCl4-induced acute toxic hepatitis in rats, coptisine at 1 mg/kg for 7 days prevented the increase in ALT and AST transaminase activity, maintaining values within the normal control range (De Ritis Ratio of 1.42 in coptisine group vs. 1.18 in CCl4 group) [1]. In contrast, berberine bisulfate at equivalent doses (1 mg/kg and 5 mg/kg) showed no significant protective effect on liver parameters and was 'inferior to coptisine bisulfate' [1]. In a separate study using LPS/D-GalN-induced acute liver failure in mice, coptisine (COP) reduced serum ALT and AST levels while increasing hepatic GSH and SOD levels and upregulating miR-122 expression [2].

Hepatoprotection Acute liver failure miR-122

Coptisine Is a Potent CYP2D6 Inhibitor: 10x Stronger Than Berberine, 11x Stronger Than Jatrorrhizine, 21x Stronger Than Palmatine

In a systematic evaluation of six alkaloids from Rhizoma Coptidis for inhibition of cytochrome P450 isoforms in human liver microsomes, coptisine showed strong inhibition of CYP2D6 with an IC50 of 4.4 µM [1]. This inhibition was significantly more potent than the closely related analogs: berberine (IC50 = 45.5 µM, 10.3-fold weaker), jatrorrhizine (IC50 = 49.4 µM, 11.2-fold weaker), and palmatine (IC50 = 92.6 µM, 21.0-fold weaker) [1]. Coptisine also showed weak inhibition of CYP1A2 (IC50 = 37.3 µM) and activation of CYP2C9 [1].

CYP450 inhibition Drug-drug interaction Metabolism

Coptisine Demonstrates Intermediate Cytotoxicity and Lower Acute Toxicity vs. Berberine in Head-to-Head Safety Studies

In a direct comparative cytotoxicity study on HepG2 cells, coptisine showed an IC50 of 64.81 μg/mL, which was intermediate between the most toxic alkaloid berberine (IC50 = 48.17 μg/mL) and the least toxic palmatine (IC50 = 112.80 μg/mL) [1]. In the same study's acute toxicity assay in mice, the LD50 of coptisine was 852.12 mg/kg, higher (less toxic) than berberine's LD50 of 713.57 mg/kg, but lower (more toxic) than palmatine's LD50 of 1533.68 mg/kg [1]. A 90-day sub-chronic toxicity study in rats at 156 mg/kg/day showed no mortality, morbidity, or histopathological abnormalities for coptisine or any of the four alkaloids tested [1].

Toxicology Safety Cytotoxicity

Coptisine Potently Inhibits Berberine Metabolism (IC50 6.5–8.3 μM), Demonstrating Strong Metabolic Interaction

In a study of metabolic interactions among four protoberberine alkaloids in human liver microsomes, coptisine exhibited strong inhibition of berberine metabolism, with IC50 values of 6.5 μM and 8.3 μM against the formation of berberine's two metabolites [1]. In contrast, the reverse interaction was much weaker: berberine inhibited coptisine metabolite formation with an IC50 of 115 μM (14- to 18-fold weaker) [1]. Palmatine and jatrorrhizine showed even weaker or negligible inhibition (IC50 > 200 μM) [1]. This asymmetric metabolic interaction demonstrates that coptisine can significantly alter the pharmacokinetics of co-administered berberine.

Metabolic interaction Drug metabolism CYP inhibition

Coptisine Rapidly Crosses the Blood-Brain Barrier After Intravenous Administration (Kp, brain > 1)

In a rat pharmacokinetic and brain distribution study, coptisine (10 mg/kg IV) rapidly crossed the blood-brain barrier, accumulating at higher concentrations in brain tissue than plasma and showing slow elimination from different brain regions [1]. The brain-to-plasma coefficient (Kp, brain) exceeded 1 in multiple brain regions, indicating active or facilitated CNS penetration [1]. Oral bioavailability was low at 8.9% with a short plasma half-life (T1/2 = 0.71 h) [1]. Seventeen metabolites were identified, formed via hydroxylation, hydrogenation, demethylation, dehydrogenation, and conjugation pathways [1].

CNS penetration Blood-brain barrier Pharmacokinetics

Coptisine (CAS 3486-66-6): Evidence-Based Research Application Scenarios


CYP2D6-Mediated Drug-Drug Interaction Studies

Coptisine is the most potent CYP2D6 inhibitor among protoberberine alkaloids, with an IC50 of 4.4 µM—10.3-fold lower than berberine and 21.0-fold lower than palmatine [1]. This potency makes coptisine the appropriate reference compound for investigating herb-drug interactions involving CYP2D6-metabolized pharmaceuticals. Its inhibitory effect exceeds that of epiberberine (IC50 7.7 µM), establishing coptisine as the lead CYP2D6-inhibiting alkaloid in this class [1].

H. pylori Urease Inhibition and Antimicrobial Research

With a MIC of 25 μg/mL against H. pylori—2- to 4-fold more potent than berberine, palmatine, epiberberine, and jatrorrhizine—coptisine is the preferred protoberberine alkaloid for anti-H. pylori studies [1]. Its unique dual mechanism targeting both the urease active site (mixed-type inhibition) and urease maturation via UreG protein inhibition provides a mechanistic distinction that other analogs do not offer [1].

Acute Liver Failure and miR-122 Modulation Studies

Coptisine uniquely demonstrates functional hepatoprotection in both CCl4-induced and LPS/D-GalN-induced acute liver failure models where berberine is ineffective [1]. The demonstrated upregulation of miR-122 expression and preservation of ALT/AST levels at 1 mg/kg dosage makes coptisine the required alkaloid for studies investigating miR-122-mediated hepatic protection or oxidative stress attenuation in liver injury research.

Metabolic Interaction and Combination Formulation Research

Coptisine potently inhibits berberine metabolism with IC50 values of 6.5–8.3 μM, an effect that is 14- to 18-fold stronger than the reverse interaction [1]. This asymmetric metabolic inhibition establishes coptisine as a critical component for investigating pharmacokinetic interactions among protoberberine alkaloids. Studies involving multi-alkaloid formulations must account for coptisine's ability to alter the metabolism and systemic exposure of co-administered berberine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coptisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.